ethyl 4-(2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with:
- A 4-ethoxyphenyl group at position 4 of the triazole ring.
- A formamido-methyl linker attached to position 5, connected to a 4-(dimethylsulfamoyl)phenyl moiety.
- A sulfanyl-acetamido side chain at position 3, terminating in an ethyl benzoate group.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O7S2/c1-5-43-25-15-13-24(14-16-25)37-27(19-32-29(39)21-9-17-26(18-10-21)46(41,42)36(3)4)34-35-31(37)45-20-28(38)33-23-11-7-22(8-12-23)30(40)44-6-2/h7-18H,5-6,19-20H2,1-4H3,(H,32,39)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRPSZDEIXKPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OCC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that incorporates a 1,2,4-triazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its potential applications in pharmacology.
Chemical Structure and Properties
The compound's structure features several functional groups that contribute to its biological activity:
- Triazole Ring : Known for antifungal and anticancer properties.
- Dimethylsulfamoyl Group : Implicated in enhancing bioactivity through sulfur interactions.
- Benzoate Moiety : Often associated with anti-inflammatory effects.
Anticancer Properties
Research has shown that compounds containing the 1,2,4-triazole ring exhibit significant anticancer activity. For instance:
- A study demonstrated that derivatives of 1,2,4-triazole were effective against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating potent cytotoxicity at micromolar concentrations .
Antimicrobial Activity
The presence of the triazole and sulfonamide groups suggests potential antimicrobial properties:
- Compounds similar to ethyl 4-(2-{...}) have been reported to exhibit antibacterial and antifungal activities. For example, triazole derivatives have shown effectiveness against pathogenic bacteria and fungi, outperforming standard treatments in some cases .
The biological mechanisms attributed to this compound involve:
- Inhibition of Enzyme Activity : Triazoles often inhibit enzymes critical for the survival of pathogens.
- Cell Cycle Disruption : Anticancer activities may involve the induction of apoptosis in malignant cells by disrupting their cell cycle.
Data Tables
| Activity Type | Target Organisms/Cells | IC50 Values (μM) | Reference |
|---|---|---|---|
| Anticancer | HCT-116 (Colon Cancer) | 6.2 | |
| T47D (Breast Cancer) | 27.3 | ||
| Antibacterial | Various Bacteria | Varies |
Case Studies
-
Case Study on Anticancer Efficacy :
- A study involving a series of triazole derivatives demonstrated that modifications in the side chains could enhance cytotoxicity against cancer cell lines. The compound's structural components were linked to increased apoptotic activity through mitochondrial pathways.
-
Case Study on Antimicrobial Activity :
- In vitro testing showed that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans, suggesting that the incorporation of specific functional groups can enhance antimicrobial efficacy.
Comparison with Similar Compounds
Antiviral Activity
Triazole-Schiff base derivatives () with structural overlap (e.g., triazole-thioether linkages) show moderate antiviral activity against cucumber mosaic virus (CMV) at 500 mg/L. While the target compound’s bioactivity is unspecified, its sulfanyl-acetamido moiety may enhance membrane permeability and target engagement .
Docking Affinity and Binding Modes
highlights that minor structural changes (e.g., methyl → ethoxy) can significantly alter docking scores due to interactions with binding pocket residues. For example:
- Murcko scaffold analysis () classifies the target compound within a cluster of sulfonamide-triazole hybrids , which share conserved interactions with catalytic residues .
Computational and Experimental Validation
Molecular Similarity Networks
Using chemical space networking (), the target compound clusters with analogues sharing:
- A Murcko scaffold of triazole-benzoate.
- Tanimoto coefficients ≥0.5 (Morgan fingerprints), confirming chemotype consistency .
Bioactivity Profiling
Hierarchical clustering () based on NCI-60 bioactivity data predicts that the target compound shares a mode of action with HDAC inhibitors (e.g., SAHA), given structural similarities to sulfonamide-epigenetic modulators ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
